6-Iodo-2-methyl-1,3-benzothiazole
Description
6-Iodo-2-methyl-1,3-benzothiazole (CAS: 68867-20-9) is a halogenated benzothiazole derivative with the molecular formula C₈H₆INS and a molecular weight of 275.107 g/mol. Its structure consists of a benzothiazole core substituted with an iodine atom at the 6-position and a methyl group at the 2-position . The compound crystallizes in the monoclinic space group P2₁/c with well-defined halogen bonding (C–I⋯N) and π–π interactions (centroid–centroid distance = 3.758 Å), forming supramolecular chains stabilized by secondary interactions .
Synthetic routes to this compound typically involve iodination of pre-functionalized benzothiazoles, with crystallization achieved via slow evaporation of dichloromethane solutions . X-ray diffraction studies confirm its near-planar geometry, with the iodine atom deviating only 0.075 Å from the mean benzothiazole plane . The SHELX software suite (e.g., SHELXL97) has been instrumental in refining its crystal structure, highlighting the reliability of modern crystallographic tools for small-molecule analysis .
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXGKAZJAUWMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Halogen Bonding Strength : The 6-iodo substitution in this compound enables stronger halogen bonding (C–I⋯N) compared to 2-iodobenzothiazole, where iodine’s position reduces directional interactions .
Q & A
Q. What challenges arise in the structural elucidation of halogenated benzothiazole derivatives using SC-XRD?
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